Estrogens and oral contraceptives are both associated with several liver related complications including intrahepatic cholestasis, sinusoidal dilatation, peliosis hepatis, hepatic adenomas, hepatocellular carcinoma, hepatic venous thrombosis and an increased risk of gallstones. These side effects are more common with higher doses of estrogens, as were used in the early high dose estrogen formulation of oral contraceptives, but they have also been described with use of more modern birth control pills and with low dose, estrogen hormonal replacement therapy.
Equilin 3-Sulfate Sodium Salt
CAS No.: 16680-47-0
Cat. No.: VC21343830
Molecular Formula: C18H19NaO5S
Molecular Weight: 370.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 16680-47-0 |
---|---|
Molecular Formula | C18H19NaO5S |
Molecular Weight | 370.4 g/mol |
IUPAC Name | sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
Standard InChI | InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 |
Standard InChI Key | QTTMOCOWZLSYSV-QWAPEVOJSA-M |
Isomeric SMILES | C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] |
SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Canonical SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Appearance | White Solid |
Melting Point | 159-161 °C |
Equilin 3-Sulfate Sodium Salt is a derivative of equilin, a naturally occurring estrogenic steroid found in horse urine. The compound features a sulfate group at the 3-position of the steroid backbone, which significantly enhances its solubility in water and biological fluids, facilitating its interaction with biological systems . As a sodium salt, it exhibits greater solubility than its free acid form, making it particularly suitable for various research applications, especially in pharmacokinetics and hormone studies . This compound plays a crucial role in analytical chemistry and serves as an important reference standard for pharmaceutical quality control processes.
The significance of Equilin 3-Sulfate Sodium Salt extends beyond its chemical properties, as it functions as a valuable tool in endocrinological research, particularly in investigations concerning estrogen receptor interactions and the pharmacological effects of estrogens . Its standardized form allows for precise measurements and reliable comparative analyses in scientific settings.
Chemical Properties and Structure
Basic Information and Identifiers
Equilin 3-Sulfate Sodium Salt is characterized by specific chemical identifiers that distinguish it in scientific literature and commercial applications. The following table presents the key chemical identifiers:
Property | Information |
---|---|
Chemical Name | 3-(Sulfooxy)estra-1,3,5(10),7-tetraen-17-one Sodium Salt |
Common Synonyms | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one Hydrogen Sulfate Sodium Salt; Sodium Equilin 3-Monosulfate; Sodium Equilin Sulfate |
CAS Number | 16680-47-0 |
Molecular Formula | C₁₈H₁₉O₅S·Na |
Molecular Weight | 370.40 g/mol |
Purity (Commercial) | >95% (HPLC) |
The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 16680-47-0, which serves as its unique identifier in chemical databases and regulatory documentation . The molecular formula C₁₈H₁₉O₅S·Na indicates its composition, consisting of 18 carbon atoms, 19 hydrogen atoms, 5 oxygen atoms, 1 sulfur atom, and 1 sodium atom .
Structural Characteristics
The structural backbone of Equilin 3-Sulfate Sodium Salt is derived from the steroid equilin, which features a tetracyclic structure characteristic of steroidal compounds. The distinctive aspect of equilin is its estra-1,3,5(10),7-tetraene system, containing an additional double bond at position 7 compared to estrone. The sulfate group is covalently attached at the 3-position of the A-ring, forming an ester linkage with the hydroxyl group naturally present at this position in equilin .
This sulfation at the 3-position significantly alters the compound's physicochemical properties, particularly enhancing water solubility while maintaining its structural recognition by estrogen receptors. The sodium counterion further improves solubility characteristics, making the compound more amenable to formulation in aqueous solutions for research applications .
Physical Properties
Equilin 3-Sulfate Sodium Salt exhibits physical properties that make it suitable for analytical and research applications. Commercial preparations of this compound are typically available as white to off-white crystalline powders. When used for analytical purposes, it is often stabilized with tris(hydroxymethyl)aminomethane (TRIS) at a 50% w/w ratio to enhance stability during storage and handling .
The physical characteristics of Equilin 3-Sulfate Sodium Salt contribute to its utility in laboratory settings:
Physical Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Stability | Often stabilized with TRIS (50% w/w) |
Solubility | Soluble in water and biological fluids |
Storage Condition | Refrigerated (2-8°C) recommended |
Shelf Life | Limited; considered a short shelf-life product |
The enhanced solubility in aqueous media, compared to the parent compound equilin, is a direct result of the sulfate modification and sodium counterion. This property makes Equilin 3-Sulfate Sodium Salt particularly valuable for biological assays and analytical methods that require aqueous compatibility .
Equilin 3-Sulfate Sodium Salt serves as a crucial reference standard in analytical chemistry, particularly in pharmaceutical quality control and method development. Its well-characterized chemical profile makes it an ideal candidate for standardization procedures and calibration of analytical instruments .
Reference Standard Applications
As a reference standard, Equilin 3-Sulfate Sodium Salt provides benchmarks for:
-
Analytical method development for pharmaceutical quality control
-
Method validation (AMV) processes
-
Quality control (QC) applications during drug synthesis and formulation
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Establishing traceability against pharmacopeial standards, including United States Pharmacopeia (USP) and European Pharmacopoeia (EP)
These applications are essential in ensuring the quality, safety, and efficacy of pharmaceutical products containing equilin or related compounds. The high purity (>95% by HPLC) of commercial preparations ensures reliable results in analytical procedures .
Specialized Analytical Techniques
Beyond standard applications, specialized forms of Equilin 3-Sulfate Sodium Salt, such as deuterated analogs (Equilin-2,4,16,16-D4 3-sulfate, sodium salt; CAS: 285979-81-9), offer additional capabilities in advanced analytical techniques . The deuterated version contains four deuterium atoms strategically positioned on the steroid backbone, replacing hydrogen atoms at positions 2, 4, 16, and 16. This isotopic labeling provides distinct advantages:
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Enhanced stability for certain analytical applications
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Precise tracking capabilities in metabolic studies
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Improved detection specificity in mass spectrometry analyses
The deuterated compound carries a molecular weight of 374.42 g/mol (compared to 370.40 g/mol for the non-deuterated version) due to the substitution of four hydrogen atoms with deuterium . This slight mass difference is sufficient to create distinguishable mass spectrometric signals while maintaining nearly identical chemical behavior.
Biological Activity and Pharmacological Significance
Estrogenic Properties
Equilin 3-Sulfate Sodium Salt derives its biological significance from the parent compound equilin, which is a naturally occurring estrogen. The sulfate modification affects the compound's pharmacokinetic properties but preserves much of its potential for interaction with biological systems, particularly estrogen receptors .
In biological contexts, the compound serves as a valuable tool for investigating:
-
Estrogen receptor interactions
-
Pharmacological effects of estrogens
The sulfate group at the 3-position is significant because it represents a common metabolic modification of estrogens in vivo. This makes Equilin 3-Sulfate Sodium Salt particularly relevant for studies exploring the biological fate and activity of estrogens in living systems.
Research Applications in Endocrinology
The field of endocrinology benefits substantially from Equilin 3-Sulfate Sodium Salt as a research tool. Its well-defined chemical structure and high purity enable reliable investigations into hormone-related processes and pathologies . Specific research applications include:
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Studies on estrogen receptor binding and activation
-
Investigations of estrogen metabolism and clearance
-
Development of analytical methods for detecting estrogens in biological samples
These applications contribute to the broader understanding of estrogen biology and the development of therapeutic approaches for hormone-related conditions.
Specification | Details |
---|---|
Product Format | Neat (pure substance) |
Purity | >95% by HPLC |
Stabilizer | TRIS (50% w/w) |
Regulatory Status | Controlled product |
Documentation | May require regulatory documentation |
Production Method | Often made to order |
Transportation | Subject to freight restrictions |
Related Compounds and Derivatives
Deuterated Analog
A significant derivative of Equilin 3-Sulfate Sodium Salt is its deuterated analog, Equilin-2,4,16,16-D4 3-sulfate, sodium salt (CAS: 285979-81-9). This deuterated version features four deuterium atoms at positions 2, 4, 16, and 16 of the steroid backbone, replacing hydrogen atoms at these positions .
The deuterated analog has several distinguishing characteristics:
Property | Value |
---|---|
CAS Number | 285979-81-9 |
Molecular Formula | C₁₈H₁₅D₄NaO₅S |
Molecular Weight | 374.420 g/mol |
Melting Point | 230°C (literature) |
Exact Mass | 374.110199 |
PSA | 91.88000 |
LogP | 3.95170 |
Storage Condition | 0-6°C |
This deuterated version is particularly valuable for mass spectrometry-based analyses and metabolic studies, as the isotopic labeling allows precise tracking of the compound in complex biological matrices .
Other Related Estrogen Sulfates
Equilin 3-Sulfate Sodium Salt belongs to a broader family of estrogen sulfates, which includes compounds such as estrone sulfate and estradiol sulfate. These related compounds share similar biological activities and analytical applications, though each possesses unique structural features that influence their specific properties and applications.
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